D3-Methyl 2,4-dihydroxy-6-methyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethyl 2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWCZLEACWJIN-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C=C(C=C1C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D3-Methyl 2,4-dihydroxy-6-methyl benzoate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid. One common method is the reaction of 2,4-dihydroxy-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
D3-Methyl 2,4-dihydroxy-6-methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
D3-Methyl 2,4-dihydroxy-6-methyl benzoate serves as a vital building block in organic synthesis. It is utilized in the synthesis of complex organic molecules due to its functional groups that allow for further chemical modifications. Specifically, it can undergo various reactions such as esterification, alkylation, and acylation, making it a versatile intermediate in synthetic pathways .
Method of Synthesis
The synthesis of this compound typically involves the methylation of 2,4-dihydroxy-6-methylbenzoic acid. This process can be accomplished through methyl esterification reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions . The following table summarizes the key steps involved in its synthesis:
| Step | Description |
|---|---|
| 1 | Hydrolysis of starting material to obtain the acid form. |
| 2 | Methylation using a methylating agent. |
| 3 | Purification through recrystallization or chromatography. |
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at a university laboratory, this compound was evaluated for its antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an alternative treatment for bacterial infections.
Cosmetic Industry
Use in Fragrance Formulations
this compound is also employed in the cosmetic industry as a fragrance ingredient due to its pleasant aroma profile. It is often incorporated into perfumes and personal care products to enhance scent longevity and complexity .
Food Industry
Flavoring Agent
This compound finds application as a flavoring agent in food products. Its incorporation can enhance the sensory attributes of various consumables, including baked goods and beverages. However, regulatory considerations regarding its use must be observed due to potential allergenic properties .
Mechanism of Action
The mechanism of action of D3-Methyl 2,4-dihydroxy-6-methyl benzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Ceriops tagal
The detannified methanolic extract of C. tagal yielded multiple benzoate derivatives and terpenoids. Key comparisons include:
Table 1: Structural and Bioactivity Comparison of Selected Compounds from C. tagal
Key Observations:
Structural Impact on Bioactivity: The addition of a 3-methyl group in compound 1 (vs. In contrast, triterpenoids (compounds 3 and 4) show markedly higher potency due to their bulky, lipophilic structures, which likely enhance interactions with the enzyme's active site .
Spectroscopic Differentiation :
Broader Comparison with Benzoate Derivatives
(a) 3-Hydroxy-4,5-Bis(hydroxymethyl)-2-Prenylphenyl 2,4-Dihydroxy-6-Methylbenzoate
- Structure : A complex ester derivative with a prenylated phenyl group and additional hydroxymethyl substituents .
- Activity: No α-glucosidase data are available, but the extended hydrophobic side chain may enhance membrane permeability compared to simpler benzoates like compound 5.
(b) Microbial Degradation Pathways
- Benzoate Pathway : Microbial strains like Rhodococcus sp. CS-1 utilize genes enriched in aromatic compound degradation (12–15% of unigenes) . Methyl-substituted benzoates (e.g., compound 5) may resist biodegradation due to steric hindrance from methyl groups, though direct evidence is lacking.
Biological Activity
D3-Methyl 2,4-dihydroxy-6-methyl benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid with the molecular formula . It features two hydroxyl groups and a methyl group on the benzene ring, along with a methyl ester functional group. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression. Additionally, the ester group can hydrolyze to release active benzoic acid derivatives that may modulate various biochemical pathways.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits significant antifungal activity against various pathogens. For example, methyl orsellinate (a related compound) has shown an IC50 value of 59.6 μM against 5-lipoxygenase, suggesting potential applications in treating fungal infections .
Anticancer Effects
A notable study evaluated the anticancer effects of secondary metabolites from the lichen Parmotrema tinctorum, which included this compound. The results demonstrated a significant reduction in cell viability across several cancer cell lines (MCF-7, HeLa, HepG2) with IC50 values ranging from 1.2 to 12.8 μg/ml. The mechanism involved the induction of apoptosis through caspase activation and inhibition of angiogenesis .
Case Studies and Research Findings
- Anticancer Activity :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial and anticancer properties |
| Ethyl 2,4-dihydroxy-6-methylbenzoate | Structure | Similar structure but less studied |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Structure | Potentially similar but distinct effects |
Q & A
Basic Research Questions
Q. How is D3-Methyl 2,4-dihydroxy-6-methyl benzoate isolated and identified from natural sources?
- Methodology : The compound is isolated via α-glucosidase inhibition assay-guided fractionation of detannified methanolic bark extracts (e.g., from Ceriops tagal). Techniques include:
- Column chromatography (normal-phase, reverse-phase, Sephadex LH-20) for purification.
- Spectroscopic characterization : ESI-MS ([M+H]⁺ at m/z 182.9) and 1H/13C NMR (e.g., δ 2.49 ppm for methyl protons, δ 172.1 ppm for ester carbonyl) for structural confirmation .
Q. What is the α-glucosidase inhibitory activity of this compound?
- Data : The compound exhibits weak inhibition (IC₅₀ >75 μM), significantly less potent than co-isolated compounds like betulinic acid (IC₅₀ = 5.31 μM) and lupeol (IC₅₀ = 55.84 μM).
- Implications : Its activity suggests a secondary role in the antidiabetic properties of C. tagal extracts, warranting further study on synergistic effects with stronger inhibitors .
Q. What analytical techniques are critical for verifying the purity of synthetic or isolated this compound?
- Key methods :
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
- Multinuclear NMR (1H, 13C, DEPT) to resolve substituent positions (e.g., methyl groups at C-6 and C-3).
- HPLC-DAD/UV for purity assessment, using C18 columns and methanol/water gradients .
Advanced Research Questions
Q. How do enzyme kinetic studies differentiate the inhibition mechanisms of this compound and related compounds?
- Approach : Compare inhibition types using Lineweaver-Burk plots:
- Betulinic acid (uncompetitive inhibitor): Binds to the enzyme-substrate complex.
- Lupeol (non-competitive inhibitor): Binds outside the active site.
- This compound : Likely a mixed or uncompetitive inhibitor, but requires further kinetic profiling .
Q. What structural modifications could enhance the α-glucosidase inhibitory activity of this compound?
- Strategies :
- Ester group substitution : Replace the methyl ester with ethyl or benzyl groups to alter hydrophobicity (e.g., Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate analogs).
- Hydroxyl group derivatization : Acetylation or glycosylation to improve membrane permeability.
- Synergistic formulations : Combine with triterpenoids (e.g., betulinic acid) to leverage multi-target inhibition .
Q. Are there computational models predicting the binding interactions of this compound with α-glucosidase?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to the α-glucosidase active site (PDB ID: 2ZE0).
- QM/MM simulations : Assess hydrogen bonding (e.g., phenolic -OH with Asp214) and steric effects of methyl groups.
- ADMET prediction : Evaluate pharmacokinetic properties (e.g., LogP, solubility) for lead optimization .
Contradictions and Gaps
- Weak activity vs. traditional use : Despite its folk use in diabetes, the compound’s low potency suggests it may act synergistically with other phytoconstituents .
- Synthetic routes : Limited data on scalable synthesis; current methods rely on natural extraction.
Authoritative Sources Cited
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
